1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
The compound 1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a benzimidazole core linked to a pyrrolidin-2-one moiety via a methylene bridge. The benzimidazole is substituted with a 2-(p-tolyloxy)ethyl group, while the pyrrolidin-2-one is attached to a 3-methoxyphenyl ring. Key synthetic steps involve condensation reactions and purification via column chromatography .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-10-12-22(13-11-19)33-15-14-29-25-9-4-3-8-24(25)28-27(29)20-16-26(31)30(18-20)21-6-5-7-23(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVUYYXROSLQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down into several key components:
- Pyrrolidin-2-one : A cyclic amide that can exhibit various biological activities.
- Benzo[d]imidazole : Known for its anticancer properties.
- Methoxyphenyl and p-tolyloxy groups : These substituents may enhance lipophilicity and biological activity.
Antiproliferative Activity
Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing benzimidazole moieties have shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MDA-MB-231 | <100 |
| 2g | MDA-MB-231 | 16.38 |
| 3 | Jurkat | <100 |
The presence of methoxy and tolyloxy groups in the structure is believed to enhance the compound's interaction with cellular membranes, facilitating better drug delivery and efficacy .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through mitochondrial pathways, releasing pro-apoptotic factors and activating caspases .
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to aberrant DNA replication and cell death .
Case Studies
Several studies have explored the biological activity of related compounds. For example, a study focusing on benzimidazole derivatives highlighted their potential as anticancer agents due to their ability to inhibit specific signaling pathways involved in tumor progression . Another case study investigated the effect of pyrrolidinone derivatives on various cancer cell lines, revealing significant cytotoxicity and suggesting further exploration into their therapeutic potential .
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's diverse biological activities , which include:
- Anticancer Properties : Preliminary investigations have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, indicating potential as an antibacterial agent. This activity is particularly relevant in the context of increasing antibiotic resistance.
- Antidepressant Effects : Some derivatives have been evaluated for their antidepressant properties, showing promise in modulating neurotransmitter systems involved in mood regulation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step synthetic routes that integrate various organic reactions. For instance, the formation of the benzimidazole structure can be achieved through cyclization reactions involving appropriate precursors.
Table 1: Synthetic Pathways for Derivatives
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Benzimidazole precursor + amine | Formation of benzimidazole core |
| 2 | Alkylation | Alkyl halide + base | Introduction of alkyl groups |
| 3 | Functionalization | Electrophilic substitution | Addition of methoxy and tolyloxy groups |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Anticancer Study : A study published in a peer-reviewed journal assessed the cytotoxic effects of the compound on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at micromolar concentrations, with further investigation into apoptosis pathways.
- Antibacterial Assessment : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC (Minimum Inhibitory Concentration) comparable to existing antibiotics, suggesting its potential as a lead compound for new antibacterial agents.
- Neuropharmacological Evaluation : A behavioral study using rodent models demonstrated that certain derivatives improved depressive-like symptoms in forced swim tests, highlighting their potential as antidepressants.
Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Side Chain
- 1-(3-Methoxyphenyl)-4-[1-(3-m-tolyloxy-propyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one Difference: The ethyl chain in the target compound is replaced with a propyl group, and the p-tolyloxy substituent is in the meta position (m-tolyloxy).
1-(4-Fluorophenyl)methyl-4-{1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one
Modifications on the Pyrrolidin-2-one Ring
- 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone Difference: The 3-methoxyphenyl group is substituted with a 3-(trifluoromethyl)phenyl group. Impact: The trifluoromethyl group’s strong electron-withdrawing effect increases hydrophobicity and may enhance interactions with hydrophobic enzyme pockets. This substitution is associated with improved target selectivity .
- 4-(1h-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one Difference: The 3-methoxyphenyl group is replaced with an ortho-tolyl group. This may reduce efficacy compared to the meta-methoxy analogue .
Heterocyclic System Replacements
- 5-Aryl-4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(Naphthalen-2-yl)Thiazol-2-yl)Pyrrolidin-2-one Derivatives Difference: The p-tolyloxyethyl group is replaced with a naphthalene-substituted thiazole ring. Impact: The bulky naphthalene-thiazole system enhances π-π stacking but may reduce solubility. These derivatives show notable antimicrobial activity (Yield: 60–75%) .
Benzimidazole-Oxazole Hybrids (e.g., (E)-2-(2-(2-((1H-Benzo[d]imidazol-2-yl)Thio)-1-(p-Tolyl)Ethylidene)Hydrazinyl)-4-(p-Tolyl)Oxazole)
Functional Group Additions
- 2-(1-(3-Oxo-3-Phenylpropyl)Pyrrolidin-3-yl)-1H-Benzo[d]imidazole-4-Carboxamide
Data Table: Key Comparative Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
